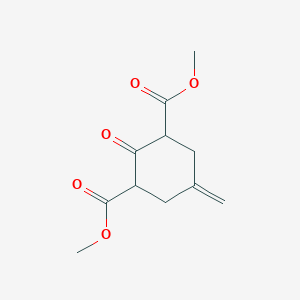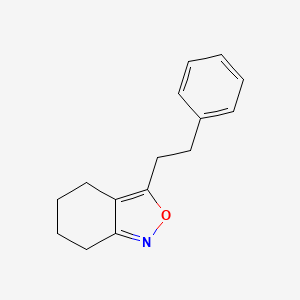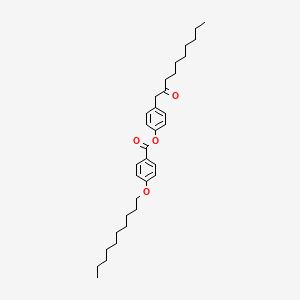![molecular formula C18H15NO4 B12558307 4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol CAS No. 143131-44-6](/img/structure/B12558307.png)
4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is an organic compound known for its unique structure, which includes two phenol groups connected by an amino-substituted phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol typically involves the reaction of 4-nitrophenol with 4-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol involves its interaction with various molecular targets. The phenol and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Similar in structure but contains a sulfone group instead of a phenylene bridge.
1,3-Bis(4-aminophenoxy)benzene: Contains a similar phenylene bridge but with different substitution patterns.
4,4’-Bis(4-aminophenoxy)phenyl sulfone: Another related compound with a sulfone group.
Uniqueness
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is unique due to its specific arrangement of phenol and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
143131-44-6 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
4-[4-amino-3-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H15NO4/c19-17-10-9-16(22-14-5-1-12(20)2-6-14)11-18(17)23-15-7-3-13(21)4-8-15/h1-11,20-21H,19H2 |
Clave InChI |
JEMUPNBNUGDVGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)N)OC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)



![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)






